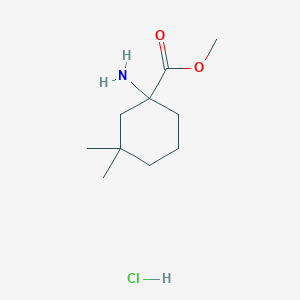

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Breakdown

The systematic IUPAC name for this compound is methyl (1R,4S)-4-amino-2,2-dimethylcyclohexane-1-carboxylate hydrochloride . This nomenclature encodes critical structural information:

- Methyl ester : Indicated by the "methyl ... carboxylate" prefix.

- Cyclohexane backbone : A six-membered saturated ring.

- Substituents :

- Two methyl (-CH₃) groups at the 3-position (C3), denoted by "2,2-dimethyl."

- An amino (-NH₂) group at the 1-position (C1).

- A carboxylate ester (-COOCH₃) at the 1-position (C1).

- Hydrochloride salt : The amino group is protonated (NH₃⁺) and paired with a chloride counterion.

The molecular formula, C₁₀H₂₀ClNO₂ , reflects:

- 10 carbons : 1 cyclohexane ring (6 carbons) + 2 methyl groups (2 carbons) + methyl ester (1 carbon).

- 20 hydrogens : 12 from cyclohexane, 6 from methyl groups, 2 from the amino group.

- 1 chloride ion : From hydrochloride salt formation.

Table 1: Atomic Composition Analysis

| Component | Contribution to Formula |

|---|---|

| Cyclohexane ring | C₆H₁₁ |

| 3,3-Dimethyl groups | C₂H₆ |

| Methyl ester | C₁H₃O₂ |

| Amino group | NH₂ |

| Hydrochloride salt | HCl |

Properties

IUPAC Name |

methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-9(2)5-4-6-10(11,7-9)8(12)13-3;/h4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLBXFGSAXQEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C(=O)OC)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The biological activity of methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride is primarily linked to its interactions with enzymes and receptors within biological systems. It has shown potential in influencing various biochemical pathways.

-

Antifungal Activity :

- Objective : Evaluate the antifungal efficacy of synthesized derivatives.

- Findings : Derivatives exhibited minimal inhibitory concentration (MIC) values lower than standard treatments, indicating strong antifungal potential. Structure–activity relationship (SAR) studies suggested that specific substituents significantly enhance antifungal activity.

- Antibacterial Properties :

Applications in Medicinal Chemistry

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride serves as a potential lead compound in drug discovery due to its unique structure and biological activity. Its applications include:

Mechanism of Action

The mechanism by which Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride with structurally similar compounds:

Key Observations:

Ring Size and Stability: The target compound’s six-membered cyclohexane ring minimizes ring strain, favoring stable chair conformations. Memantine’s rigid adamantane backbone (tricyclic) enhances metabolic stability, contributing to its long half-life in Alzheimer’s therapy .

Functional Group Impact :

- The methyl ester group in the target compound and its analogs improves membrane permeability compared to carboxylic acids.

- Memantine lacks an ester group but retains potent NMDA receptor antagonism due to its adamantane structure and amine group .

Pharmacological Potential:

Challenges and Discrepancies

- Data Gaps : Direct evidence for the target compound’s synthesis, CCS, or bioactivity is absent. Comparisons rely on extrapolation from analogs.

- Formula Conflicts : Some cyclobutane analogs list molecular formulas without chloride (e.g., ), likely omitting the hydrochloride counterion. This highlights inconsistencies in data reporting .

Biological Activity

Overview

Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride, with the molecular formula C10H19NO2·HCl, is a cyclohexane derivative featuring an amino group and a carboxylate group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

Synthesis and Properties

The synthesis of this compound typically begins with cyclohexanone, followed by amination to introduce the amino group. The resulting compound undergoes esterification with methanol, and finally, treatment with hydrochloric acid yields the hydrochloride salt. The compound is characterized by its unique arrangement of methyl groups and functional groups that allow for diverse chemical reactions and applications in drug development .

The biological activity of Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride is largely dependent on its interaction with specific molecular targets within biological systems. It may influence various biochemical pathways through interactions with enzymes or receptors. Ongoing research aims to elucidate these mechanisms further, particularly in relation to its potential pharmaceutical applications .

Biological Activity

Research indicates that this compound serves as a precursor for synthesizing biologically active molecules. Its derivatives have shown promising activities in various biological assays:

- Antifungal Activity : Compounds derived from Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride have demonstrated significant antifungal properties. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .

- Antibacterial Activity : Studies have reported that derivatives of this compound possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from similar frameworks have shown MIC values ranging from 12.4 to 16.5 µM against various bacterial strains .

Case Studies

Several studies highlight the biological activity of Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride and its derivatives:

-

Study on Antifungal Activity :

- Objective : Evaluate the antifungal efficacy of synthesized derivatives.

- Findings : Derivatives exhibited MIC values lower than those of standard treatments, indicating strong antifungal potential.

- : Structure–activity relationship (SAR) studies suggested that specific substituents enhance antifungal activity significantly .

-

Investigation of Antibacterial Properties :

- Objective : Assess the antibacterial properties of synthesized compounds.

- Results : Certain derivatives showed promising activity against resistant strains of bacteria, with MIC values indicating effective inhibition.

- Implication : These findings support further exploration into the use of these compounds in developing new antibacterial agents .

Comparative Analysis

To better understand the uniqueness of Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Methyl 1-amino-3-methylcyclohexane-1-carboxylate hydrochloride | One less methyl group | Moderate antibacterial activity |

| Methyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate hydrochloride | Different methyl positioning | Enhanced antifungal properties |

This table illustrates how variations in structure can lead to differences in biological activity.

Preparation Methods

Amination of Cyclohexanone Derivative

- Mechanism: The amination typically involves nucleophilic substitution or reductive amination of cyclohexanone or its derivatives.

- Reagents: Ammonia or primary amines in the presence of reducing agents or catalysts.

- Conditions: Controlled temperature, often under reflux, to ensure selective amination at the 1-position.

- Outcome: Formation of 1-amino-3,3-dimethylcyclohexane-1-carboxylic acid or related intermediates.

Esterification to Form Methyl Ester

- Mechanism: Acid-catalyzed esterification converts the carboxylic acid group to a methyl ester.

- Reagents: Methanol with an acid catalyst such as sulfuric acid or hydrochloric acid.

- Conditions: Reflux conditions to drive the equilibrium toward ester formation.

- Purification: Removal of water by azeotropic distillation or use of dehydrating agents to maximize yield.

Hydrochloride Salt Formation

- Process: The free amine methyl ester is treated with hydrochloric acid to form the hydrochloride salt.

- Purpose: Enhances compound stability, crystallinity, and water solubility.

- Conditions: Typically conducted in anhydrous solvents or aqueous media under stirring.

- Isolation: Precipitation or crystallization of the hydrochloride salt for purification.

Industrial Production Considerations

- Scale-up: Industrial synthesis employs continuous flow reactors for better control over reaction parameters and enhanced safety.

- Automation: Use of automated systems ensures consistent product quality and yield.

- Optimization: Reaction times, temperatures, and reagent concentrations are optimized for maximal efficiency.

- Purification: Techniques such as recrystallization and chromatography are applied to achieve pharmaceutical-grade purity.

Reaction Types and Reagents Involved

| Reaction Type | Common Reagents/Conditions | Notes on Application |

|---|---|---|

| Amination | Ammonia, amines, reducing agents, catalysts | Reductive amination preferred for selectivity |

| Esterification | Methanol, H2SO4 or HCl, reflux | Acid catalysis essential; removal of water drives reaction |

| Salt Formation | Hydrochloric acid, anhydrous or aqueous media | Salt formation improves solubility and stability |

| Oxidation | KMnO4, CrO2Cl2 | Used for derivatization, e.g., amino to nitro group |

| Reduction | Sn/HCl, other reducing agents | Converts nitro derivatives back to amino groups |

| Substitution | Halogens, alkyl halides | Functionalization of cyclohexane ring |

Research Findings on Preparation and Properties

- The compound’s synthesis has been optimized to balance yield and purity, with amination and esterification as critical steps.

- Industrial methods emphasize continuous flow and automation to improve reproducibility.

- The hydrochloride salt form is preferred for handling and biological applications due to its enhanced stability.

- Derivatives formed via oxidation, reduction, and substitution reactions expand the compound’s utility in medicinal chemistry.

Summary Table of Preparation Methods

| Step No. | Process Stage | Key Reagents/Conditions | Output/Product | Remarks |

|---|---|---|---|---|

| 1 | Amination | Ammonia/amine, catalyst, reflux | 1-amino-3,3-dimethylcyclohexane-1-carboxylic acid | Selective introduction of amino group |

| 2 | Esterification | Methanol, acid catalyst, reflux | Methyl ester derivative | Equilibrium driven by water removal |

| 3 | Hydrochloride Formation | Hydrochloric acid, stirring | Hydrochloride salt of methyl ester | Improves solubility and stability |

| 4 | Optional Derivatization | Oxidants/reductants/substituents | Derivatives for biological testing | Expands functional scope |

Q & A

Basic Questions

Q. What safety protocols are critical when handling Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate hydrochloride in laboratory settings?

- Methodological Answer : Proper handling requires wearing protective equipment (gloves, goggles, lab coat) and working in a fume hood to avoid inhalation or skin contact. Waste must be segregated and disposed via certified hazardous waste services, as improper disposal risks environmental contamination. Refer to SDS guidelines for storage (e.g., dry, cool conditions) and emergency procedures for spills .

Q. What synthetic routes are commonly employed for this compound, and how is purity ensured?

- Methodological Answer : Synthesis often involves amine protection/deprotection strategies. For example, a Boc-protected intermediate may be treated with HCl/dioxane to yield the hydrochloride salt, followed by vacuum concentration to isolate the product. Purity is verified via HPLC (>95%) and structural confirmation via H-NMR (e.g., δ 9.00 ppm for amine protons) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- H-NMR : Identifies proton environments (e.g., methyl groups at δ 1.02 ppm, ester methoxy at δ 3.79 ppm).

- FT-IR : Confirms ester carbonyl (C=O stretch ~1700 cm) and ammonium chloride (broad N-H stretch ~2500 cm).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z [M+H] calculated for CHClNO: 228.1) .

Advanced Research Questions

Q. How can discrepancies in reaction yields during synthesis be systematically addressed?

- Methodological Answer : Yield variations may arise from incomplete deprotection or side reactions. Optimize by:

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate conversion.

- Stoichiometric Adjustments : Ensure excess HCl (1.2–1.5 eq) for complete salt formation.

- Purification : Employ recrystallization (e.g., ethanol/water) to remove unreacted starting materials .

Q. What role does stereochemistry play in the compound’s reactivity or biological activity?

- Methodological Answer : The cyclohexane ring’s chair conformation and amine stereochemistry influence intermolecular interactions. Computational modeling (e.g., DFT at B3LYP/6-31G**) predicts steric hindrance from 3,3-dimethyl groups, affecting nucleophilic attack sites. Experimental validation via X-ray crystallography or chiral HPLC can resolve enantiomeric impacts .

Q. How can computational modeling predict degradation pathways under varying storage conditions?

- Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or GROMACS) model hydrolysis of the ester group under acidic/humid conditions. Pair with accelerated stability studies (40°C/75% RH for 6 months) and LC-MS to identify degradation products (e.g., free carboxylic acid) .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for amine proton signals in related hydrochloride salts?

- Methodological Answer : Amine proton shifts (δ 8.5–9.5 ppm) vary due to hydrogen bonding or solvent effects (DMSO vs. CDCl). Reproduce spectra under standardized conditions (e.g., DO exchange for labile protons) and compare with literature values for analogous compounds (e.g., memantine hydrochloride at δ 9.2 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.